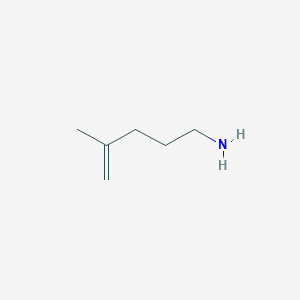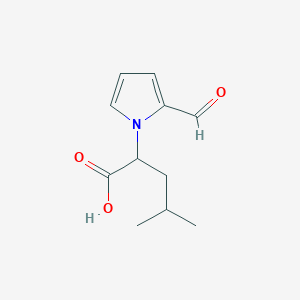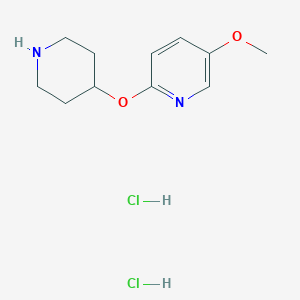
5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a small molecule that belongs to the class of pyridine derivatives and was first synthesized in 2002 by Servier Laboratories, a French pharmaceutical company. The compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Méthodes De Préparation
The synthesis of 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride involves the reaction of 2-methoxypyridine with piperidine in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt form. The compound can be further characterized using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Analyse Des Réactions Chimiques
5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Applications De Recherche Scientifique
Neuroscience: The compound exhibits potent and selective inhibitory activity against the glycine transporter GlyT1, which is involved in the regulation of synaptic transmission in the nervous system.
Pharmacology: It is used as a tool compound to investigate the role of the glycine transporter GlyT1 in synaptic transmission and cognitive function.
Drug Discovery: The compound is being explored for its potential therapeutic applications in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride involves its potent and selective inhibitory activity against the glycine transporter GlyT1. This transporter is responsible for the reuptake of glycine, an important neurotransmitter, from the synaptic cleft. By inhibiting GlyT1, the compound increases the concentration of glycine in the synaptic cleft, thereby enhancing synaptic transmission and cognitive function.
Comparaison Avec Des Composés Similaires
5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride can be compared with other similar compounds, such as:
2-Methoxypyridine: A precursor in the synthesis of the compound.
Piperidine: Another precursor used in the synthesis.
Other GlyT1 inhibitors: Compounds that also inhibit the glycine transporter GlyT1 but may have different chemical structures and properties. The uniqueness of this compound lies in its specific chemical structure and its potent and selective inhibitory activity against GlyT1.
Propriétés
Formule moléculaire |
C11H18Cl2N2O2 |
|---|---|
Poids moléculaire |
281.18 g/mol |
Nom IUPAC |
5-methoxy-2-piperidin-4-yloxypyridine;dihydrochloride |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-14-10-2-3-11(13-8-10)15-9-4-6-12-7-5-9;;/h2-3,8-9,12H,4-7H2,1H3;2*1H |
Clé InChI |
YRXOQBFRUBIFGA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=C(C=C1)OC2CCNCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,10,13,14-Pentamethyl-17-[5-(2-methylprop-1-enyl)oxolan-3-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12309600.png)
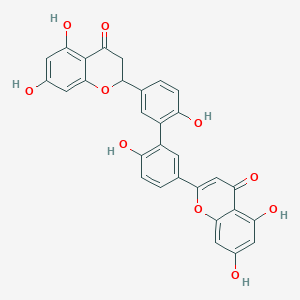
![2-[6-(3-Ethoxy-3-oxopropyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12309612.png)

![[4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxy-6-oxopyran-2-yl)-3-methylphenoxy]-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12309618.png)
![6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B12309626.png)
![rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans](/img/structure/B12309634.png)
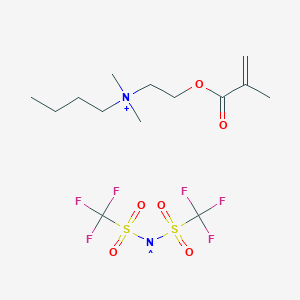
![1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12309650.png)
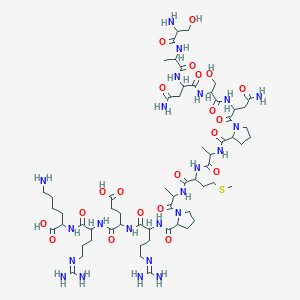
![N-((1R,5S,6S)-3-Azabicyclo[3.1.0]Hexan-6-Yl)Isobutyramide](/img/structure/B12309673.png)

